molecular formula C6H4BrNO2 B110799 5-Bromonicotinic acid CAS No. 20826-04-4

5-Bromonicotinic acid

Cat. No.: B110799
CAS No.: 20826-04-4
M. Wt: 202.01 g/mol
InChI Key: FQIUCPGDKPXSLL-UHFFFAOYSA-N
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Description

5-Bromonicotinic acid is an organic compound with the molecular formula C6H4BrNO2. It is a derivative of nicotinic acid, where a bromine atom is substituted at the 5-position of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Safety and Hazards

5-Bromonicotinic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, contact with skin, eyes or clothing, ingestion, and inhalation. It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Future Directions

5-Bromonicotinic acid has been used in the synthesis of novel multifunctional coordination compounds based on lanthanide ions (Dy, Tb, Yb, and Nd). These materials possess different structures and dimensionalities and show interesting magnetic and luminescence properties, as well as a complete absence of cytotoxicity both in cancer and non-cancer Caco-2 cells . This makes these new compounds excellent candidates to be further investigated in the field of luminescence materials with biomedical applications .

Chemical Reactions Analysis

Types of Reactions: 5-Bromonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The bromine atom can be reduced to form nicotinic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Coupling Reactions: Products include biaryl compounds.

    Reduction Reactions: Products include reduced pyridine derivatives.

Comparison with Similar Compounds

    5-Chloronicotinic Acid: Similar structure with a chlorine atom instead of bromine.

    5-Iodonicotinic Acid: Similar structure with an iodine atom instead of bromine.

    Nicotinic Acid: The parent compound without any halogen substitution.

Uniqueness: 5-Bromonicotinic acid is unique due to its specific reactivity and the properties imparted by the bromine atom. It forms stable coordination complexes with lanthanide ions, which exhibit distinct magnetic and luminescence properties . These properties make it particularly valuable in the development of multifunctional materials for scientific and industrial applications .

Properties

IUPAC Name

5-bromopyridine-3-carboxylic acid
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InChI

InChI=1S/C6H4BrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FQIUCPGDKPXSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4BrNO2
Record name 5-bromonicotinic acid
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DSSTOX Substance ID

DTXSID70174944
Record name 5-Bromonicotinic acid
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Molecular Weight

202.01 g/mol
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CAS No.

20826-04-4
Record name 5-Bromonicotinic acid
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Synthesis routes and methods

Procedure details

The following examples are provided to illustrate the present invention, and should not be construed as limiting thereof. In these examples, all parts and percentages are by weight, unless otherwise noted. Reaction yields are reported in mole percentages. Several commercially available starting materials are used throughout the following examples. 3-Bromopyridine, 2-amino-5-bromopyrimidine, 2-amino-5-bromo-3-nitropyridine, furfurylamine, 4-bromo-1-butene and 4-penten-2-ol were obtained from Aldrich Chemical Company. (R)-(+)-propylene oxide was obtained from Fluka Chemical Company. 5-Bromonicotinic acid was obtained form Acros Organics or Aldrich Chemical Company. 3,5-Dibromopyridine was obtained form Lancaster Synthesis, Inc. or Aldrich Chemical Company. 3-Chloro-5-trifluoromethylpyridine was obtained form Strem Chemicals, Inc. Column chromatography was done using either Merck silica gel 60 (70-230 mesh) or aluminum oxide (activated, neutral, Brockmann I, standard grade, ˜150 mesh). Pressure reactions were done in a heavy wall glass pressure tube (185 mL capacity), with Ace-Thread, and plunger valve available from Ace Glass Inc. Reaction mixtures were typically heated using a high-temperature silicon oil bath, and temperatures refer to those of the oil bath. The following abbreviations are used in the following examples: CHCl3 for chloroform, CH2Cl2 for dichloromethane, CH3OH for methanol, DMF for N,N-dimethylformamide, and EtOAc for ethyl acetate, THF for tetrahydrofuran, and Et3N for triethylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

    A: The molecular formula of 5-bromonicotinic acid is C6H4BrNO2, and its molecular weight is 202.02 g/mol. [, ]

      A: Researchers have used a variety of spectroscopic techniques to characterize this compound, including IR, 1H NMR, 13C NMR, and 119Sn NMR spectroscopy. [, , ] Mass spectrometry and UV spectroscopy have also been employed to confirm structure and purity. []

        A: this compound can exist in various crystalline forms. For example, a study identified a unique head-to-head acid-acid hydrogen bond motif generating centrosymmetric dimers in one of its crystal structures. These dimers are further connected into antiparallel ribbons by C–H⋯O and C–H⋯N hydrogen bonds. []

          A: Studies have shown that the solvent used in the synthesis of Cd(II) coordination frameworks with this compound plays a crucial role in directing the final structure. Different solvent mixtures can lead to the formation of distinct 1D, 2D, or 3D structures, including supramolecular isomers and pseudo-polymorphs. []

            A: BF3.Et2O acts as a catalyst in the Michaelis-Arbuzov reaction, facilitating the formation of benzyl/arylphosphonates from this compound and various trialkyl phosphites. []

              A: Studies on radioiodinated nicotine analogs derived from this compound demonstrate the impact of substituent modifications on biodistribution. Specifically, altering the amine substituent at the 3-position of the pyridine ring influences brain and adrenal gland uptake in rats. []

                A: Researchers observed that using LTMP vs. LDA for lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine resulted in unusual C-2 and C-4 regioselectivity. This selectivity is significant for accessing different substitution patterns on the nicotinic acid core, enabling exploration of diverse chemical space for SAR studies. []

                  A: While the provided research does not explicitly mention strategies for this compound, formulation approaches like forming salts or complexes with improved solubility profiles are common strategies in medicinal chemistry to enhance drug-like properties. []

                    A: Several analytical techniques have been employed, including HPLC for separation and determination of this compound and its ethyl ester. [] Researchers have also utilized single-crystal and powder X-ray diffraction for structural characterization of this compound and its complexes. [, ]

                      A: Yes, several studies highlight biological activities associated with this compound derivatives. Notably, quaternary ammonium salts of this compound exhibited promising cytotoxicity against Artemia salina. Additionally, certain derivatives showed antibacterial activity against both Gram-positive and Gram-negative bacteria. []

                        ANone: Although specific toxicological data is limited within the provided research, it's crucial to acknowledge that this compound serves as a precursor for various derivatives. Therefore, thorough toxicological evaluations are essential for each newly synthesized compound.

                            A: The development of efficient synthetic routes to this compound and its versatile derivatives, along with the exploration of their diverse applications in areas such as coordination chemistry, medicinal chemistry, and material science represent significant milestones in this field. [, , ]

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